2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds containing an azomethine group (-C=N-), which are typically formed by the condensation of primary amines with carbonyl compounds.
Vorbereitungsmethoden
The synthesis of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminophenol and 2-phenylaziridine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalytic amounts of acids or bases to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol has several scientific research applications, including:
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with various metal ions.
Biological Activities: Schiff bases and their metal complexes have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound and its derivatives have been explored for their potential use in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is primarily related to its ability to form stable complexes with metal ions. The azomethine group in the compound acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol can be compared with other Schiff base compounds, such as:
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: This compound has a similar structure but with a hydroxyl group instead of an aziridine ring.
2-[(E)-(2-allylphenyl)iminomethyl]phenol:
2-[(E)-(2-methoxyphenyl)iminomethyl]phenol: The presence of a methoxy group in this compound affects its electronic properties and reactivity, making it suitable for different applications in catalysis and material science.
Eigenschaften
Molekularformel |
C15H14N2O |
---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-15-9-5-4-8-13(15)10-16-17-11-14(17)12-6-2-1-3-7-12/h1-10,14,18H,11H2/b16-10+ |
InChI-Schlüssel |
USDFPUMGGIRZDR-MHWRWJLKSA-N |
Isomerische SMILES |
C1C(N1/N=C/C2=CC=CC=C2O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N1N=CC2=CC=CC=C2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.